![molecular formula C22H18FN3O3S2 B2456032 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide CAS No. 1260932-48-6](/img/structure/B2456032.png)
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and a N-(4-methoxybenzyl)acetamide group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Quantum Chemical Analysis and Drug Likeness
A novel antiviral active molecule, closely related to the chemical structure of interest, has been synthesized and characterized for its potential in treating COVID-19. Quantum chemical insights, natural bond orbital calculations, and vibrational assignments were carried out, revealing the molecule's equilibrium geometry and supporting the complete vibrational assignments for all modes. The study highlights the molecule's potential antiviral potency against SARS-CoV-2 protein through docking studies, suggesting that it could irreversibly interact with SARS-CoV-2 protease. This research provides a foundation for understanding the drug likeness based on Lipinski's rule and predicts the pharmacokinetic properties related to absorption, distribution, metabolism, excretion, and toxicity (S. Mary et al., 2020).
Radioligand Development for PET Imaging
In the development of selective radioligands for imaging, a study focused on a compound within a series known for its specificity to the translocator protein (18 kDa). The compound, designed with a fluorine atom to enable labeling with fluorine-18, facilitates in vivo imaging using positron emission tomography (PET). This research underscores the synthesis process and highlights the potential application of such compounds in medical imaging to study various diseases (F. Dollé et al., 2008).
Evaluation of Antitumor Activity
Research on thieno[3,2-d]pyrimidine derivatives, including compounds structurally similar to the one of interest, has shown promising results in the synthesis and evaluation of antitumor activity. These compounds have demonstrated potent anticancer activity comparable to doxorubicin on several human cancer cell lines, highlighting their potential as novel anticancer agents. This evidence supports the exploration of thieno[3,2-d]pyrimidine derivatives in cancer research and their potential application in developing new therapeutic strategies (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-29-15-8-6-14(7-9-15)12-24-19(27)13-31-22-25-17-10-11-30-20(17)21(28)26(22)18-5-3-2-4-16(18)23/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKXGSGLWSYWEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.